molecular formula C8H5FN2O2 B2480898 6-Cyano-3-fluoropyridin-2-yl acetate CAS No. 1189757-54-7

6-Cyano-3-fluoropyridin-2-yl acetate

Cat. No.: B2480898
CAS No.: 1189757-54-7
M. Wt: 180.138
InChI Key: FLCMDLBXJRJGQJ-UHFFFAOYSA-N
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Description

6-Cyano-3-fluoropyridin-2-yl acetate is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol It is characterized by the presence of a cyano group, a fluorine atom, and an acetate group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-3-fluoropyridin-2-yl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropyridine and cyanoacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyano group.

    Acetylation: The final step involves the acetylation of the intermediate product to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-3-fluoropyridin-2-yl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Cyano-3-fluoropyridin-2-yl acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyano-3-chloropyridin-2-yl acetate
  • 6-Cyano-3-bromopyridin-2-yl acetate
  • 6-Cyano-3-iodopyridin-2-yl acetate

Uniqueness

6-Cyano-3-fluoropyridin-2-yl acetate is unique due to the presence of the fluorine atom, which imparts specific electronic properties to the compound. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts .

Properties

IUPAC Name

(6-cyano-3-fluoropyridin-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-5(12)13-8-7(9)3-2-6(4-10)11-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCMDLBXJRJGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=N1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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